(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
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Overview
Description
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one, also known as Ocifisertib, is a first-in-class, potent, selective, and orally active inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, which is necessary for genomic integrity. This compound has shown activity in leukemia cell lines and primary leukemia samples, making it a promising candidate for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Preparation Methods
The synthetic routes and reaction conditions for (2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PLK4 in centriole duplication and genomic integrity.
Biology: It is used to investigate the cellular mechanisms underlying centriole duplication and its impact on cell division.
Medicine: It is being evaluated in clinical trials for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). .
Industry: It is used in the development of new therapeutic agents targeting PLK4 for the treatment of various cancers
Mechanism of Action
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one exerts its effects by inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication. By inhibiting PLK4, CFI-400945 disrupts centriole duplication, leading to mitotic defects and cell death. This mechanism of action makes it a promising candidate for the treatment of cancers characterized by aberrant centriole duplication .
Comparison with Similar Compounds
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one is unique in its selectivity and potency as a PLK4 inhibitor. Similar compounds include:
PLK1 inhibitors: These compounds target Polo-like kinase 1 (PLK1) and are used in the treatment of various cancers.
PLK2 inhibitors: These compounds target Polo-like kinase 2 (PLK2) and are being investigated for their potential therapeutic applications.
PLK3 inhibitors: These compounds target Polo-like kinase 3 (PLK3) and are also being studied for their potential use in cancer therapy.
CFI-400945 stands out due to its specificity for PLK4 and its demonstrated efficacy in preclinical and clinical studies .
Properties
CAS No. |
1616420-30-4 |
---|---|
Molecular Formula |
C37H38N4O7 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3.C4H4O4/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;5-3(6)1-2-4(7)8/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1-2H,(H,5,6)(H,7,8)/b12-8+;2-1+/t20-,21+,28-,33-;/m0./s1 |
InChI Key |
AQCDFVLWUWJREO-WQVJSASDSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CFI400945; CFI 400945; CFI-400945; CFI-400945 fumarate. |
Origin of Product |
United States |
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